N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-11-3-2-8-22-15(11)20-16(21-17(22)24)25-10-14(23)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDMIXBCQNLLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, purification through crystallization, and quality control measures to confirm the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Anti-Exudative Activity
The anti-exudative activity (AEA) of sulfanyl-acetamide derivatives has been extensively studied. For instance, compounds 3.1–3.21 (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibited AEA at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in carrageenan-induced edema models . While N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide shares the sulfanyl-acetamide backbone, its pyrido-triazine core and 4-fluorophenylmethyl substituent may confer distinct pharmacodynamic profiles.
Table 1: Key Structural and Activity Comparisons
The pyrido-triazine core in the target compound may enhance π-π stacking interactions with biological targets compared to the triazole-based analogs.
Electronic and Structural Properties
A comparative DFT study of acetamide derivatives, including 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide, revealed that electron-withdrawing substituents (e.g., fluorine) lower HOMO-LUMO gaps, enhancing reactivity .
Metabolic Stability and Toxicity
While data specific to the target compound are unavailable, structural analogs with fluorinated aryl groups (e.g., 4-fluorobenzyl) show improved metabolic stability due to resistance to oxidative degradation. Conversely, the pyrido-triazine core may introduce hepatotoxicity risks observed in related heterocyclic systems .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-fluorophenyl group which may enhance binding affinity to target proteins due to the electron-withdrawing nature of fluorine.
- A pyrido[1,2-a][1,3,5]triazin moiety that is known for its biological activity.
- A sulfanyl group that may influence the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Anticancer properties
- Anti-inflammatory effects
- Enzyme inhibition
1. Anticancer Activity
A study explored the cytotoxic effects of related pyrido[1,2-a][1,3,5]triazine derivatives against cancer cell lines. The derivatives demonstrated varying levels of cytotoxicity against breast cancer (MCF-7) and other cell lines. For instance:
- Compound derivatives showed IC50 values ranging from 10 µM to 25 µM against MCF-7 cells, indicating moderate potency in inhibiting cancer cell proliferation .
2. Enzyme Inhibition
The biological activity of N-[(4-fluorophenyl)methyl]-2-(sulfanyl)acetamide may also stem from its ability to inhibit enzymes involved in inflammatory processes:
- Compounds structurally similar to this one were shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. For example, some derivatives exhibited IC50 values of around 10 µM against COX-2 and LOX enzymes .
Mechanistic Insights
Molecular docking studies have been performed to predict how this compound interacts with target proteins. These studies suggest:
- Hydrogen bonding and halogen interactions with key amino acid residues in enzyme active sites contribute to the observed biological activity .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
| Study | Compound | Cell Line/Target | IC50 Value |
|---|---|---|---|
| [Study 1] | Pyrido[1,2-a][1,3,5]triazine derivative | MCF-7 (breast cancer) | 15 µM |
| [Study 2] | Related triazine compound | COX-2 enzyme | 12 µM |
| [Study 3] | Sulfanyl derivative | LOX enzyme | 9 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
